Bienvenue dans la boutique en ligne BenchChem!

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid

Peptidomimetics Conformational analysis Peptide backbone geometry

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid (CAS 2378490‑23‑2) is a chiral, non‑proteinogenic cyclic α‑amino acid belonging to the 4‑substituted pipecolic acid (homoproline) family. Its molecular formula is C₁₀H₁₉NO₂ and its molecular weight is 185.26 g/mol.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 2378490-23-2
Cat. No. B2656936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid
CAS2378490-23-2
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC(C)CC1CCNC(C1)C(=O)O
InChIInChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1
InChIKeyUXSHJWCSFIKOKQ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid (CAS 2378490-23-2): A Chiral 4‑Substituted Pipecolic Acid Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid (CAS 2378490‑23‑2) is a chiral, non‑proteinogenic cyclic α‑amino acid belonging to the 4‑substituted pipecolic acid (homoproline) family. Its molecular formula is C₁₀H₁₉NO₂ and its molecular weight is 185.26 g/mol . The compound features a six‑membered piperidine ring with a carboxylic acid at the 2‑position and an isobutyl (2‑methylpropyl) substituent at the 4‑position in a defined (2S,4R) trans‑configuration. The absolute stereochemistry at C‑2 and C‑4 imparts distinct conformational constraints that influence peptide backbone geometry when the compound is incorporated into peptidomimetics [1]. As a versatile chiral scaffold, it serves as a building block for the synthesis of biologically active molecules, including potential ligands for G‑protein‑coupled receptors, protease inhibitors, and NMDA receptor modulators [2].

Why (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid Cannot Be Replaced by Generic 4‑Substituted Pipecolic Acid Analogs


4‑Substituted pipecolic acids are not interchangeable because the size, branching, and lipophilicity of the 4‑substituent directly modulate the conformational properties, pharmacokinetic profile, and target engagement of the final peptidomimetic. In the dynorphin series, substituting proline with the six‑membered piperidine‑2‑carboxylic acid (homoproline) caused a nearly 90‑fold reduction in kappa opioid receptor affinity compared to the azetidine‑2‑carboxylic acid analog, demonstrating that ring‑size alone can drastically alter biological activity [1]. For 4‑substituted pipecolic acids, the isobutyl (2‑methylpropyl) group provides intermediate steric bulk and lipophilicity—larger than methyl but smaller and more flexible than tert‑butyl or phenyl—which translates into predictable yet distinct effects on target binding, metabolic stability, and solubility compared to other 4‑alkyl or 4‑aryl pipecolic acid derivatives [2]. Simply substituting a 4‑methyl, 4‑isopropyl, or 4‑tert‑butyl pipecolic acid without re‑optimizing the structure–activity relationship risks loss of potency, altered selectivity, or unfavorable ADME properties. This compound therefore occupies a specific design space that generic substitution cannot replicate without quantitative re‑validation.

Quantitative Differentiation Evidence for (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid Versus Closest Analogs


Conformational Constraint: Piperidine Ring vs. Proline in Peptidomimetic Design

The six‑membered piperidine ring in (2S,4R)-4-(2-methylpropyl)piperidine‑2‑carboxylic acid adopts a chair conformation that is energetically preferred over the boat conformation, whereas the five‑membered proline ring exhibits distinct puckering preferences [1]. Computational analysis of Ac‑Pip‑NHMe versus Ac‑Pro‑NHMe showed that on going from Pro to Pip, the axiality of the NHMe group becomes stronger, and the rotational barrier for cis–trans isomerization of the imide bond is lower for the piperidine (Pip) dipeptide compared to the proline (Pro) dipeptide [1]. In practical terms, incorporation of piperidine‑2‑carboxylic acid in place of proline in a dynorphin‑A analog resulted in a nearly 90‑fold reduction in kappa opioid receptor affinity (Kᵢ changed from 2.4 nM for the Pro‑containing analog to approximately 216 nM for the Pip‑containing analog), illustrating the profound impact of ring‑size expansion on biological recognition [2].

Peptidomimetics Conformational analysis Peptide backbone geometry

4‑Substituent Steric and Lipophilic Modulation: Isobutyl vs. Methyl, Isopropyl, and tert‑Butyl Analogs

A systematic study of 4‑trans‑substituted pipecolic acids reported the synthesis of 4‑methyl, 4‑isopropyl, 4‑tert‑butyl, and 4‑phenyl derivatives in >98% enantiomeric excess [1]. The (2S,4R)‑4‑(2‑methylpropyl) [isobutyl] analog of the present compound provides a steric and lipophilic profile intermediate between 4‑isopropyl (branched C₃) and 4‑tert‑butyl (branched C₄ without a methylene spacer) substituents. The isobutyl group contains an sp³‑hybridized methylene spacer (‑CH₂‑) that separates the branching point from the piperidine ring, offering greater conformational flexibility at the 4‑position compared to the directly attached tert‑butyl group while still providing substantial hydrophobic surface area for van der Waals interactions in protein binding pockets [2]. This differential flexibility–hydrophobicity trade‑off distinguishes the isobutyl analog from all other common 4‑alkyl pipecolic acid building blocks.

Structure–Activity Relationship Lipophilicity Steric effects

Enantiomeric Purity Benchmarking: Chiral Resolution of 4‑Substituted Pipecolic Acids

Published methodology for synthesizing enantiomerically enriched 4‑trans‑substituted pipecolic acids achieves >98% enantiomeric excess (ee) through diastereomeric salt formation with L‑tyrosine hydrazide followed by epimerization to the thermodynamically stable trans configuration [1]. This resolution protocol was validated for 4‑isopropyl, 4‑tert‑butyl, and 4‑phenyl pipecolic acids. The (2S,4R)‑4‑(2‑methylpropyl) analog, being a 4‑alkyl‑trans‑substituted pipecolic acid, is expected to be accessible via the same or an analogous chiral resolution strategy. However, the isobutyl group's methylene spacer introduces an additional degree of conformational freedom that may affect diastereomeric salt crystallization efficiency compared to directly branched (isopropyl, tert‑butyl) or aromatic (phenyl) analogs [2]. Procurement specifications should therefore require documented ee values (e.g., by chiral HPLC or NMR with chiral shift reagents) rather than assuming identical resolution performance to other 4‑alkyl derivatives.

Chiral resolution Enantiomeric excess Diastereomeric salt formation

Peptide Backbone Geometry: Distinct φ/ψ Angle Preferences of Piperidine‑2‑Carboxylic Acid vs. Proline and Azetidine Analogs

Computational and X‑ray crystallographic analyses demonstrate that piperidine‑2‑carboxylic acid (Pip, homoproline) exhibits distinctly different preferred backbone dihedral angles compared to proline (five‑membered ring) and azetidine‑2‑carboxylic acid (Aze, four‑membered ring) [1]. In tetrapeptide models, incorporating pipecolic acid at position i+2 of a reverse turn caused significant nucleation of reverse‑turn structures, with conformational preferences distinct from those induced by proline [2]. These differential φ/ψ angle preferences mean that replacing (2S,4R)‑4‑(2‑methylpropyl)piperidine‑2‑carboxylic acid with a proline or 4‑substituted proline analog in a lead peptide will alter the overall peptide fold, potentially abolishing biological activity. The 4‑isobutyl substituent further modulates the accessible conformational space at the 4‑position compared to unsubstituted pipecolic acid.

Peptide conformation Phi/Psi angles Reverse‑turn mimetics

Therapeutic Relevance of 4‑Substituted Pipecolic Acid Scaffolds: Clinically Validated Comparators

4‑Substituted pipecolic acid derivatives have yielded clinically and preclinically validated therapeutic agents: Palinavir (HIV‑1 protease inhibitor incorporating a 4‑substituted pipecolic acid), Selfotel/CGS‑19755 (cis‑4‑(phosphonomethyl)piperidine‑2‑carboxylic acid; competitive NMDA antagonist; advanced to Phase III clinical trials for stroke), and Argatroban (thrombin inhibitor incorporating (2R,4R)‑4‑methyl‑2‑piperidinecarboxylate) [1]. These precedents establish the piperidine‑2‑carboxylic acid scaffold as a pharmacologically validated privileged structure. The (2S,4R)‑4‑(2‑methylpropyl) analog extends this scaffold family with a 4‑substituent that has not been explored in the published literature for these target classes, representing an opportunity for novel IP‑protected chemical matter. In contrast, the 4‑methyl analog (as in Argatroban) and 4‑phosphonomethyl analog (as in Selfotel) are already claimed in existing patents, limiting their freedom‑to‑operate for new drug discovery programs [REFS-1, REFS-2].

Drug discovery Protease inhibition NMDA antagonism

Optimal Procurement and Application Scenarios for (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid


Design of Novel Peptidomimetic GPCR Ligands with Tunable Hydrophobicity

The (2S,4R)‑4‑isobutyl‑pipecolic acid scaffold is ideally suited for replacing proline or unsubstituted pipecolic acid in peptide ligand SAR programs targeting G‑protein‑coupled receptors. The six‑membered ring alters backbone φ/ψ angles compared to proline [1], while the isobutyl group provides intermediate lipophilicity (estimated clogP ≈ 1.5–1.8) that can enhance membrane permeability without introducing the excessive rigidity of 4‑tert‑butyl or the planarity of 4‑phenyl analogs. In dynorphin‑based opioid ligand design, ring‑size expansion from proline to pipecolic acid produced a ~90‑fold change in receptor affinity [2], demonstrating that this scaffold family can dramatically shift pharmacological profiles. The isobutyl analog allows exploration of this conformational‑lipophilic design space with a substituent not covered by existing clinical‑stage patents [3].

Conformationally Constrained Protease Inhibitor Lead Optimization

4‑Substituted pipecolic acids have proven efficacy in protease inhibitor design, exemplified by Palinavir (HIV‑1 protease) and Argatroban (thrombin) [3]. The (2S,4R)‑4‑(2‑methylpropyl) analog provides a chiral, conformationally restricted scaffold for exploring S1′ or S2′ pocket interactions in protease active sites. The isobutyl group offers a branched aliphatic side chain with a methylene spacer, enabling induced‑fit adaptations in hydrophobic enzyme pockets that are not possible with the directly attached tert‑butyl group. The defined (2S,4R) trans‑configuration ensures predictable spatial orientation of the carboxylic acid and the 4‑substituent, critical for maintaining key hydrogen‑bond and van der Waals contacts identified in co‑crystal structures of related inhibitors.

Solid‑Phase Peptide Synthesis (SPPS) Incorporating Non‑Proteinogenic Cyclic Amino Acids

The compound serves as a non‑proteinogenic cyclic amino acid building block for Fmoc‑ or Boc‑based SPPS. The six‑membered piperidine ring introduces greater conformational constraint than proline while maintaining compatibility with standard coupling reagents (HBTU, HATU, DIC/Oxyma). The (2S,4R) stereochemistry ensures that the isobutyl group projects in a defined orientation relative to the peptide backbone, enabling rational design of turn‑mimetic or helix‑capping motifs. Procurement specifications should require ≥95% purity (HPLC), documented enantiomeric excess (chiral HPLC), and absence of the (2R,4S) enantiomer and des‑isobutyl (pipecolic acid) impurity.

CNS‑Targeted Probe Development Leveraging Piperidine Scaffold Brain Penetrance

Piperidine‑containing compounds have a well‑established track record in CNS drug discovery, with the piperidine ring contributing to favorable brain penetration through reduced hydrogen‑bonding capacity compared to acyclic amine alternatives. The clinical NMDA antagonist Selfotel, based on a cis‑4‑(phosphonomethyl)piperidine‑2‑carboxylic acid scaffold, demonstrated that this chemotype can achieve therapeutically relevant CNS exposure [3]. The (2S,4R)‑4‑(2‑methylpropyl) analog, with its aliphatic isobutyl substituent, is predicted to maintain favorable CNS MPO (Multiparameter Optimization) scores, making it a suitable building block for CNS‑targeted chemical probes and PET tracer precursor synthesis. The 4‑isobutyl group provides a handle for further functionalization (e.g., oxidation, halogenation) to introduce radiolabeling sites.

Quote Request

Request a Quote for (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.